molecular formula C18H13Cl2NO B11988144 (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine

(3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine

Cat. No.: B11988144
M. Wt: 330.2 g/mol
InChI Key: DNYDBGPVPCRMKJ-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine: is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and naphthylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with naphthalen-1-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, are studied to evaluate its efficacy and safety.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (3,5-Dichloro-2-methoxy-benzylidene)-phenyl-amine
  • (3,5-Dichloro-2-methoxy-benzylidene)-(3,4-dichloro-phenyl)-amine

Comparison: Compared to similar compounds, (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine exhibits unique properties due to the presence of the naphthylamine group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the naphthylamine group may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.

Properties

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2 g/mol

IUPAC Name

1-(3,5-dichloro-2-methoxyphenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C18H13Cl2NO/c1-22-18-13(9-14(19)10-16(18)20)11-21-17-8-4-6-12-5-2-3-7-15(12)17/h2-11H,1H3

InChI Key

DNYDBGPVPCRMKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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